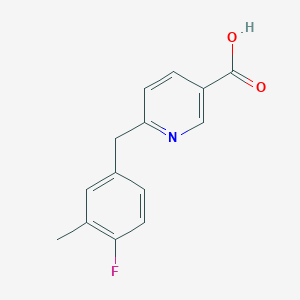
6-(4-Fluoro-3-methylbenzyl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Fluoro-3-methylbenzyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a fluoro-substituted benzyl group attached to the nicotinic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Fluoro-3-methylbenzyl)nicotinic acid typically involves the reaction of 4-fluoro-3-methylbenzyl chloride with nicotinic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding alcohol.
Substitution: The fluoro group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or sodium ethoxide are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of this compound derivatives with oxidized benzyl groups.
Reduction: Formation of 6-(4-Fluoro-3-methylbenzyl)nicotinic alcohol.
Substitution: Formation of various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
6-(4-Fluoro-3-methylbenzyl)nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 6-(4-Fluoro-3-methylbenzyl)nicotinic acid involves its interaction with specific molecular targets. The fluoro-substituted benzyl group enhances its binding affinity to certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory response pathways.
Comparación Con Compuestos Similares
Nicotinic acid: A simpler analog without the fluoro-substituted benzyl group.
Isonicotinic acid: Similar structure but with the carboxyl group in a different position on the pyridine ring.
Picolinic acid: Another isomer of nicotinic acid with different biological properties.
Uniqueness: 6-(4-Fluoro-3-methylbenzyl)nicotinic acid is unique due to the presence of the fluoro-substituted benzyl group, which imparts distinct chemical and biological properties. This structural modification can enhance its reactivity and binding affinity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H12FNO2 |
|---|---|
Peso molecular |
245.25 g/mol |
Nombre IUPAC |
6-[(4-fluoro-3-methylphenyl)methyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H12FNO2/c1-9-6-10(2-5-13(9)15)7-12-4-3-11(8-16-12)14(17)18/h2-6,8H,7H2,1H3,(H,17,18) |
Clave InChI |
JYONDLFORHOGOH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)CC2=NC=C(C=C2)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Potassium;2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate](/img/structure/B13712635.png)
![methyl (Z)-7-[(2R)-3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B13712641.png)
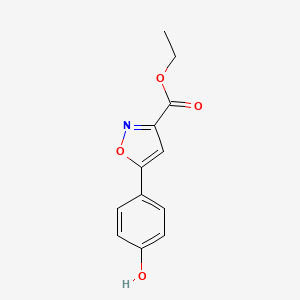
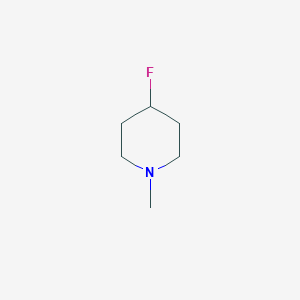
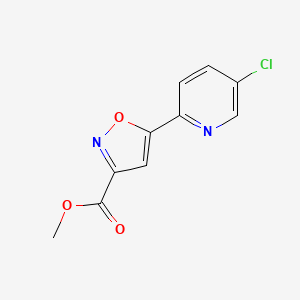
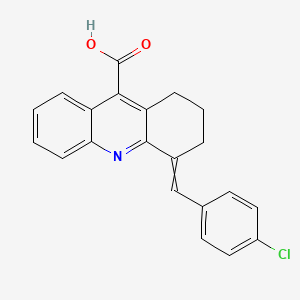
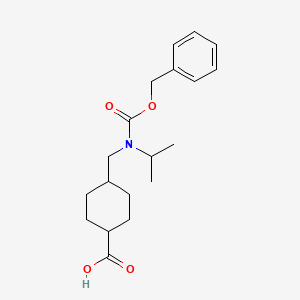
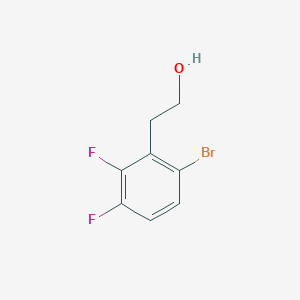
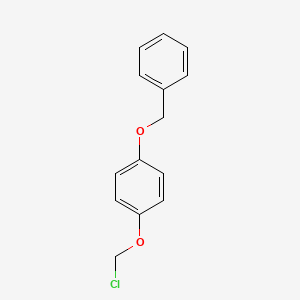
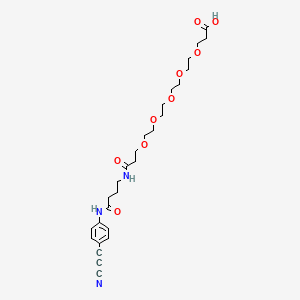
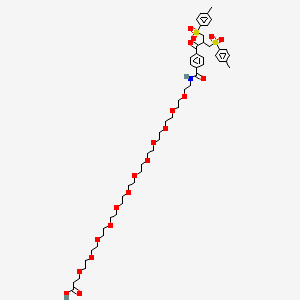
![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-17-(iodomethylsulfanylcarbonyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13712692.png)
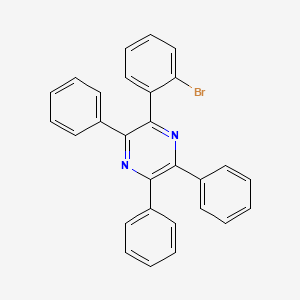
![1,5-Anhydro-4,6-O-benzylidene-3-O-[2,4-dichlorophenyl]thiocarbonyloxy-2-O-p-toluoyl-D-glucitol](/img/structure/B13712710.png)
